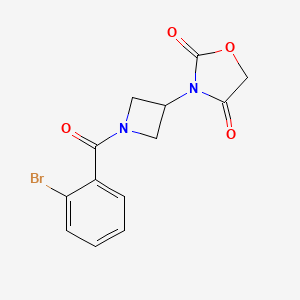

3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidin-2-one derivatives are a class of compounds that have been identified as having immunostimulating, antimicrobial, and antioxidant activity . They are synthesized by exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring .

Synthesis Analysis

The synthesis of azetidin-2-one derivatives involves several steps. First, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Finally, using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives are prepared .Molecular Structure Analysis

Azetidin-2-one derivatives are characterized by a four-membered ring structure. The inherent rigidity of these compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive compound and its putative molecular target .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidin-2-one derivatives include the formation of Schiff’s bases and the reaction of these intermediates with triethylamine and chloroacetylchloride .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Oxazolidines and Thiazolidines : 3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione has been utilized in the synthesis of various oxazolidines and thiazolidines. These compounds are created through the reaction of α-amino acid ethyl esters with aromatic aldehydes, followed by dehydrogenation processes using N-bromosuccinimide (Badr, Aly, Fahmy, & Mansour, 1981).

Conversion to Alpha-Hydroxyhydrazides : Another application involves the conversion of substituted 3-amino-oxazolidin-2,4-diones into N',N'-disubstituted alpha-hydroxyhydrazides. This process includes the reaction of cyanohydrins or alpha-hydroxyesters with 1,1'-carbonyldiimidazole and disubstituted hydrazines (Kurz & Widyan, 2005).

Antibacterial Agent Synthesis : Oxazolidinones, derived from this compound, have been explored for their antibacterial properties. One such derivative, linezolid, is known for its effectiveness against various bacterial infections (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).

Agricultural Fungicide : Famoxadone, a derivative of this compound, has been used as an agricultural fungicide. It exhibits excellent control of plant pathogens in various crops, showcasing its application in the agricultural sector (Sternberg, Geffken, Adams, Pöstages, Sternberg, Campbell, & Moberg, 2001).

Synthesis of Bioreductively Activated Cytotoxins : This compound has been used in the synthesis of alpha-[(2-haloethyl)amino]methyl-2-nitro-1H-imidazole-1-ethanols, which are radiosensitizers and bioreductively activated cytotoxins. These are significant in therapeutic applications, particularly in targeting hypoxic tumor cells (Jenkins, Naylor, O'Neill, Threadgill, Cole, Stratford, Adams, Fielden, Suto, & Stier, 1990).

将来の方向性

作用機序

Target of Action

This compound is a complex chemical with potential applications in scientific research due to its unique structure and properties. It can be used in various fields such as organic synthesis, drug discovery, and material science.

Mode of Action

It is known that the compound’s unique structure allows it to interact with various biological targets, potentially leading to changes in cellular processes .

特性

IUPAC Name |

3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O4/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMWZTJFPVASHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)

![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)